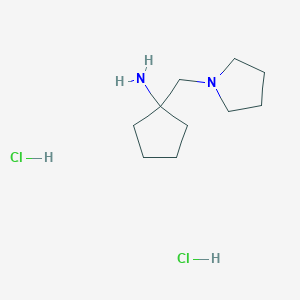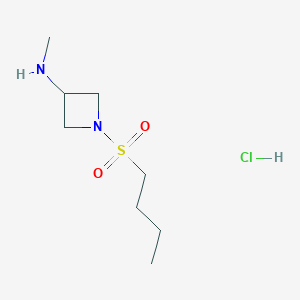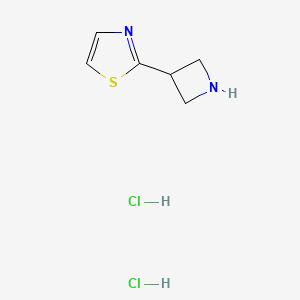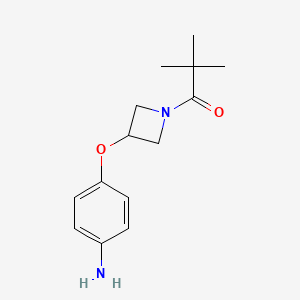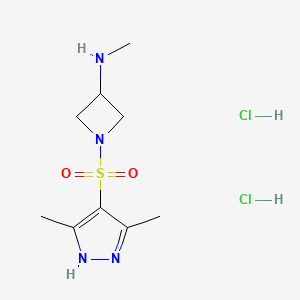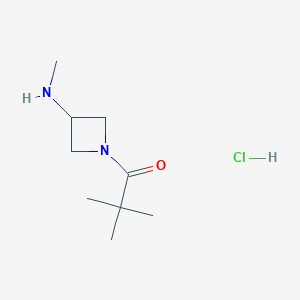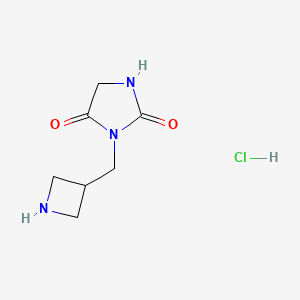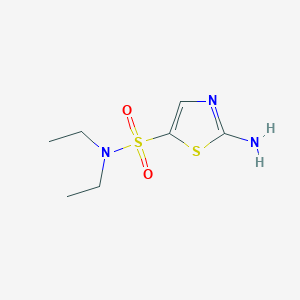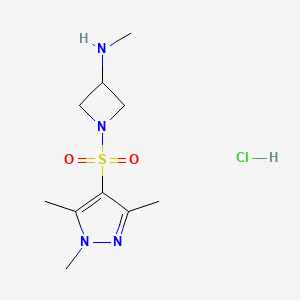![molecular formula C26H18Cl6N2O2Pd2 B1473279 (NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium CAS No. 287410-78-0](/img/structure/B1473279.png)
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium is a useful research compound. Its molecular formula is C26H18Cl6N2O2Pd2 and its molecular weight is 816.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that palladium-based compounds often interact with various biological molecules, including proteins and dna, due to their ability to form coordination bonds .
Mode of Action
The Di-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-N)methyl]phenyl-C]palladium dimer is known to be a highly effective catalyst for multiple aryl vinylation via Heck coupling . This suggests that the compound may interact with its targets by facilitating the formation of carbon-carbon bonds, a critical process in many biochemical reactions .
Biochemical Pathways
Given its catalytic role in carbon-carbon bond formation, it can be inferred that the compound may influence a variety of biochemical pathways that involve such bond formations .
Pharmacokinetics
It is generally known that the pharmacokinetics of palladium-based compounds can be influenced by factors such as their size, charge, lipophilicity, and the presence of carrier molecules .
Result of Action
Given its role as a catalyst in carbon-carbon bond formation, it can be inferred that the compound may influence a variety of cellular processes that involve such bond formations .
Propriétés
Numéro CAS |
287410-78-0 |
|---|---|
Formule moléculaire |
C26H18Cl6N2O2Pd2 |
Poids moléculaire |
816.0 g/mol |
Nom IUPAC |
N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium |
InChI |
InChI=1S/2C13H8Cl2NO.2ClH.2Pd/c2*14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10;;;;/h2*1-3,5-8,17H;2*1H;;/q2*-1;;;;+2 |
Clé InChI |
QPUPWYGEQHWYOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd] |
SMILES isomérique |
C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd] |
SMILES canonique |
C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


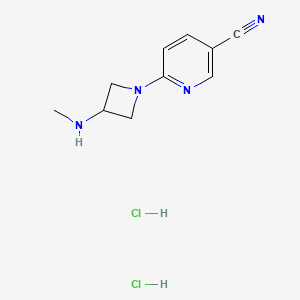
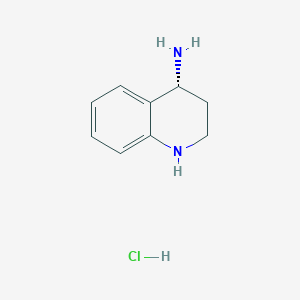
![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)
